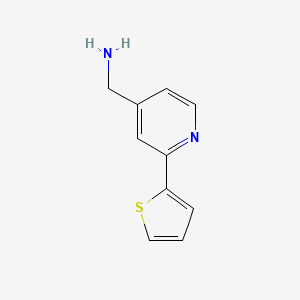

(2-(Thiophen-2-yl)pyridin-4-yl)methanamine

説明

BenchChem offers high-quality (2-(Thiophen-2-yl)pyridin-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Thiophen-2-yl)pyridin-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2-thiophen-2-ylpyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKFBHHGCJBNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to (2-(Thiophen-2-yl)pyridin-4-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (2-(Thiophen-2-yl)pyridin-4-yl)methanamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for the free base is not prominently available in public databases, its dihydrochloride salt, [2-(thiophen-2-yl)pyridin-4-yl]methanamine dihydrochloride, is recognized, confirming the molecule's existence and accessibility for research.[1] This guide will address the compound's chemical identity, proposed synthetic pathways, comprehensive analytical characterization, and its potential applications in therapeutic development, drawing on the established importance of the thiophene-pyridine scaffold in bioactive molecules.

Introduction and Chemical Identity

(2-(Thiophen-2-yl)pyridin-4-yl)methanamine is a bi-heterocyclic amine featuring a thiophene ring linked to a pyridine ring at the 2-position, with a methanamine group attached to the 4-position of the pyridine moiety. This structural arrangement combines the electron-rich nature of the thiophene ring with the hydrogen-bonding capabilities of the pyridine nitrogen and the primary amine, making it a versatile scaffold for interacting with biological targets.[2]

The thiophene ring is a well-known bioisostere for the benzene ring, often employed by medicinal chemists to modulate a compound's physicochemical properties, metabolic stability, and target-binding affinity.[2][3] The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at enzyme active sites and receptors.[3] The pyridine ring, another key pharmacophore, is a common feature in numerous approved drugs.

Note on CAS Number: A direct CAS registry number for the free base, (2-(Thiophen-2-yl)pyridin-4-yl)methanamine, has not been definitively identified in this review. However, its dihydrochloride salt is documented, for which key molecular details are provided below.[1] For the purpose of this guide, data pertaining to the dihydrochloride salt will be used as a primary reference, with the understanding that the free base is the parent compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the related dihydrochloride salt, [2-(thiophen-2-yl)pyridin-4-yl]methanamine dihydrochloride. These properties are crucial for understanding the compound's behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C10H12Cl2N2S | [1] |

| Molecular Weight | 263.19 g/mol | [1] |

| SMILES Code | NCC1=CC(C2=CC=CS2)=NC=C1.[H]Cl.[H]Cl | [1] |

Properties of the free base can be inferred. The molecular formula would be C10H10N2S with a corresponding molecular weight of 190.27 g/mol . The free base is expected to be a basic compound, soluble in organic solvents, with the primary amine and pyridine nitrogen serving as key sites for protonation.

Synthesis and Purification

A plausible and efficient synthesis of (2-(Thiophen-2-yl)pyridin-4-yl)methanamine can be conceptualized through a multi-step process, leveraging established cross-coupling and functional group transformation reactions. The following is a proposed synthetic protocol.

Proposed Synthetic Pathway

The synthesis can be initiated from commercially available 2-bromo-4-methylpyridine and 2-thienylboronic acid via a Suzuki-Miyaura cross-coupling reaction to form the core bi-heterocyclic scaffold. Subsequent functionalization of the methyl group at the 4-position of the pyridine ring will yield the desired methanamine.

Caption: Proposed synthetic workflow for (2-(Thiophen-2-yl)pyridin-4-yl)methanamine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Thiophen-2-yl)-4-methylpyridine (C)

-

To a solution of 2-bromo-4-methylpyridine (1.0 eq) and 2-thienylboronic acid (1.2 eq) in a suitable solvent mixture (e.g., 1,4-dioxane/water), add a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base like sodium carbonate (2.0 eq).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture under reflux until the starting materials are consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(thiophen-2-yl)-4-methylpyridine.

Step 2: Synthesis of 4-(Bromomethyl)-2-(thiophen-2-yl)pyridine (D)

-

Dissolve 2-(thiophen-2-yl)-4-methylpyridine (1.0 eq) in a non-polar solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like benzoyl peroxide or AIBN (catalytic amount).

-

Reflux the mixture under inert atmosphere, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with water.

-

Dry the organic layer and concentrate to yield the crude brominated product, which can be used in the next step with or without further purification.

Step 3: Synthesis of (2-(Thiophen-2-yl)pyridin-4-yl)methanamine (E)

-

To a solution of 4-(bromomethyl)-2-(thiophen-2-yl)pyridine (1.0 eq) in a polar aprotic solvent like DMF, add sodium azide (1.5 eq) and stir at room temperature until the bromide is consumed.

-

Reduce the resulting azide in situ using a reducing agent such as triphenylphosphine followed by water, or by catalytic hydrogenation (H2, Pd/C) to yield the primary amine.

-

Alternatively, use a Gabriel synthesis approach by reacting the bromide with potassium phthalimide followed by hydrazinolysis.

-

Work-up involves extraction and purification by column chromatography to obtain the final product, (2-(Thiophen-2-yl)pyridin-4-yl)methanamine.

Analytical Characterization and Quality Control

The identity and purity of the synthesized (2-(Thiophen-2-yl)pyridin-4-yl)methanamine must be confirmed through a combination of spectroscopic and chromatographic techniques.

Caption: Standard analytical workflow for compound characterization and quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule.[4][5][6][7] The ¹H NMR spectrum would show characteristic signals for the protons on the thiophene and pyridine rings, as well as the methylene and amine protons. The ¹³C NMR would confirm the number of unique carbon atoms and their chemical environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, which confirms its molecular formula.[4][5]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis helps in identifying the key functional groups, such as the N-H stretching of the primary amine and the C=N and C=C stretching vibrations of the aromatic rings.[6][7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound.[1] A well-developed HPLC method can also be used for the quantification of impurities.

Applications in Drug Discovery and Development

The (2-(Thiophen-2-yl)pyridin-4-yl)methanamine scaffold is a promising starting point for the development of new therapeutic agents due to the proven pharmacological relevance of both thiophene and pyridine moieties.[8][9]

Rationale as a Bioactive Scaffold

-

Kinase Inhibition: Pyridine-based heterocycles are prevalent in a wide range of kinase inhibitors. The nitrogen atom in the pyridine ring often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The thiophene moiety can occupy a hydrophobic pocket, contributing to the binding affinity and selectivity.

-

CNS-Active Agents: The ability of small heterocyclic molecules to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) targets. The physicochemical properties of this scaffold can be fine-tuned to optimize for CNS penetration.

-

Antimicrobial and Anticancer Agents: Thiophene and pyridine derivatives have been extensively studied for their antimicrobial and anticancer properties.[9] The combination of these two rings may lead to synergistic effects and novel mechanisms of action.

Structure-Activity Relationship (SAR) Studies

The primary amine of (2-(Thiophen-2-yl)pyridin-4-yl)methanamine serves as a key handle for derivatization to explore structure-activity relationships. Modifications at this position, such as acylation, alkylation, or sulfonylation, can be used to probe the binding pocket of a target protein and optimize for potency, selectivity, and pharmacokinetic properties. Further modifications on the thiophene or pyridine rings can also be explored to fine-tune the molecule's overall profile.

Conclusion

(2-(Thiophen-2-yl)pyridin-4-yl)methanamine represents a valuable and versatile building block for drug discovery. While the lack of a readily available CAS number for the free base presents a minor challenge, the existence of its dihydrochloride salt provides a solid foundation for its synthesis and study. This guide has outlined a rational synthetic approach, a comprehensive analytical strategy for its characterization, and the compelling rationale for its exploration in medicinal chemistry programs. The unique combination of the thiophene and pyridine heterocycles, along with a reactive primary amine, makes this compound a highly attractive scaffold for the development of novel therapeutics targeting a range of diseases.

References

-

Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). Chemistry – An Asian Journal. Retrieved February 12, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Retrieved February 12, 2026, from [Link]

-

The Role of Thiophene Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 12, 2026, from [Link]

-

Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (2023). Baghdad Science Journal. Retrieved February 12, 2026, from [Link]

-

RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (2022). MDPI. Retrieved February 12, 2026, from [Link]

-

Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. (2017). New Journal of Chemistry. Retrieved February 12, 2026, from [Link]

-

Synthesis, Characterization and Evaluation of Pyridine derivatives. (2023). STM Journals. Retrieved February 12, 2026, from [Link]

-

Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA JOURNALS. Retrieved February 12, 2026, from [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2022). PubMed. Retrieved February 12, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). PMC. Retrieved February 12, 2026, from [Link]

-

Pyridin-4-ylmethanamine hydrochloride. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). MDPI. Retrieved February 12, 2026, from [Link]

-

4-(2-Amino-2-thiophen-2-ylethyl)pyridin-2-amine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. (2003). ResearchGate. Retrieved February 12, 2026, from [Link]

-

(2-Methyl-4-pyridinyl)-thiophen-2-ylmethanamine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

Sources

- 1. [2-(thiophen-2-yl)pyridin-4-yl]methanamine dihydrochloride|BLD Pharm [bldpharm.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 6. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications | MDPI [mdpi.com]

- 7. Synthesis, Characterization And Evaluation Of Pyridine Derivatives » RRJoDDD [journals.stmjournals.com]

- 8. eprajournals.com [eprajournals.com]

- 9. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Structure-Activity Relationship (SAR) Guide: Thieno[2,3-b]pyridine Amines

Executive Summary

The thieno[2,3-b]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its bioisosteric relationship to quinolines and thienopyrimidines. While historically recognized in antiplatelet therapy (e.g., Prasugrel precursors), recent high-impact research has repositioned this architecture as a potent ATP-competitive kinase inhibitor.

This guide focuses specifically on 3-amino-thieno[2,3-b]pyridine derivatives . The presence of the amine at position 3, adjacent to the pyridine nitrogen, creates a critical donor-acceptor motif capable of high-affinity hydrogen bonding within the hinge region of kinase domains (e.g., PI3K, MK2, Src, and PfGSK-3). This document dissects the structural logic, synthetic accessibility, and biological characterization of these compounds.[1]

The Scaffold Architecture

To manipulate the biological activity of this class, one must first understand the electronic and steric landscape of the core system.

Core Numbering & Geometry

The thieno[2,3-b]pyridine system consists of a pyridine ring fused to a thiophene ring. In the context of kinase inhibition, the 3-amino variant is the primary focus.

-

Position 1 (Pyridine Nitrogen): Acts as a critical Hydrogen Bond Acceptor (HBA).

-

Position 3 (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD).

-

Position 2 (Thiophene C2): The "Gatekeeper" vector. Substituents here determine selectivity by accessing the hydrophobic pocket adjacent to the ATP binding site.

Visualization: The SAR Map

The following diagram maps the functional regions of the scaffold to their biological roles.

Figure 1: Functional decomposition of the thieno[2,3-b]pyridine scaffold. High-contrast nodes indicate primary SAR vectors.

Synthetic Access (The Thorpe-Ziegler Route)

Reliable SAR exploration requires a robust synthetic route. The most validated method for accessing 3-amino-thieno[2,3-b]pyridines is the Thorpe-Ziegler cyclization utilizing 2-thioxopyridine-3-carbonitriles.

Mechanistic Insight

This pathway is preferred over the Gewald reaction for this specific isomer because it allows for pre-functionalization of the pyridine ring before the thiophene closure. This is critical for introducing diversity at the "Solvent Exposed" region (R4/R5/R6) early in the synthesis.

Workflow Visualization

Figure 2: Step-wise synthetic pathway via Thorpe-Ziegler cyclization.

Detailed SAR Analysis

The Hinge Binding Motif (N1 & C3-NH2)

In kinase inhibitors, the "hinge" region of the enzyme connects the N- and C-terminal lobes.

-

Mechanism: The pyridine nitrogen (N1) accepts a hydrogen bond from the backbone amide (e.g., Val/Leu residues). The exocyclic amine (C3-NH2) donates a hydrogen bond to the backbone carbonyl.

-

SAR Rule: Alkylation of the C3-amine often abolishes activity because it disrupts the steric capability to donate this H-bond. However, acylation (forming an amide) can sometimes be tolerated if the carbonyl can pick up a water-mediated interaction, though the free amine is generally superior for potency.

The Hydrophobic Pocket (C2 Substituent)

This is the primary driver of selectivity .

-

Aryl Groups: A phenyl or heteroaryl ring at C2 is essential for nanomolar potency. It occupies the hydrophobic pocket adjacent to the gatekeeper residue.

-

Electronic Effects: Electron-withdrawing groups (EWGs) like -F or -Cl on the C2-phenyl ring often improve metabolic stability and can enhance pi-stacking interactions.

-

Steric Constraints: Ortho-substitution on the C2-phenyl ring can twist the molecule out of planarity. While this reduces crystal packing energy (improving solubility), it must be balanced against the steric clash within the active site.

The Pyridine Ring (Solubility Vector)

The pyridine ring faces the solvent-exposed region.

-

Solubility: Unsubstituted thienopyridines are often poorly soluble due to strong pi-pi stacking (planar structure).

-

Modification: Introducing polar moieties (e.g., morpholine, N-methylpiperazine) at positions 4 or 6 of the pyridine ring significantly improves aqueous solubility without compromising the hinge binding event.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-thieno[2,3-b]pyridine-2-carboxamide

Rationale: This protocol uses a base-catalyzed cyclization which is robust and scalable.

Materials:

-

2-Mercaptonicotinonitrile (1.0 eq)

-

2-Chloroacetamide (1.1 eq)

-

KOH (10% aq) or NaOEt

Step-by-Step:

-

S-Alkylation: Dissolve 2-mercaptonicotinonitrile (10 mmol) in DMF (10 mL). Add 10% KOH (1.1 eq) followed by 2-chloroacetamide (10 mmol).

-

Reaction: Stir at room temperature for 30–60 minutes. A precipitate (the S-alkylated intermediate) often forms.[1][2]

-

Cyclization: Add a second equivalent of base (KOH or NaOEt) and heat the mixture to 80°C for 1-2 hours. This forces the Thorpe-Ziegler cyclization.

-

Quench: Pour the reaction mixture into ice-cold water.

-

Isolation: Filter the resulting solid. Recrystallize from Ethanol/DMF to obtain pure 3-amino-thieno[2,3-b]pyridine derivative.

-

Validation: Confirm structure via 1H NMR (Look for disappearance of methylene protons and appearance of NH2 broad singlet).

Protocol B: Kinase Inhibition Assay (FRET-based)

Rationale: To determine IC50 values against a target kinase (e.g., MK2 or Src).

System: LanthaScreen™ Eu Kinase Binding Assay (or similar TR-FRET).

-

Preparation: Prepare 3x serial dilutions of the thienopyridine compound in DMSO.

-

Incubation: Mix kinase (5 nM), Alexa Fluor® labeled tracer (ATP-competitive probe), and Europium-labeled antibody in assay buffer.

-

Addition: Add compound dilutions to the wells.

-

Equilibrium: Incubate for 60 minutes at Room Temperature.

-

Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Excitation: 340 nm, Emission: 665 nm/615 nm).

-

Calculation: Plot Emission Ratio vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.

Data Presentation: SAR Trends

The following table summarizes the impact of substitutions based on aggregated literature data for kinase targets (e.g., Src/MK2).

| Position | Substituent (R) | Effect on Potency (IC50) | Effect on Solubility | Notes |

| C3 (Amine) | -NH2 | High (<50 nM) | Moderate | Essential H-bond donor. |

| C3 (Amine) | -NH-Alkyl | Low (>1 µM) | High | Steric clash in hinge region. |

| C2 (Thiophene) | -Phenyl | High (<100 nM) | Low | Pi-stacking in hydrophobic pocket. |

| C2 (Thiophene) | -CONH2 | Moderate (200 nM) | Moderate | Good H-bond acceptor capability. |

| Pyridine Ring | -H | High | Very Low | Poor drug-like properties (aggregates). |

| Pyridine Ring | -Morpholine | High (<50 nM) | High | Best balance of potency/PK. |

References

-

Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines Source: ResearchGate URL:[3][Link]

-

Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series Source: ACS Publications URL:[Link]

-

Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry URL:[Link]

-

Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity Source: MDPI (Molecules) URL:[Link]

-

Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity Source: PubMed URL:[Link]

Sources

Solubility profile of (2-(Thiophen-2-yl)pyridin-4-yl)methanamine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (2-(Thiophen-2-yl)pyridin-4-yl)methanamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility profile of (2-(Thiophen-2-yl)pyridin-4-yl)methanamine in a range of common organic solvents. In the absence of direct experimental data for this specific molecule, this document leverages a detailed structural analysis, principles of physical organic chemistry, and data from analogous compounds to build a predictive model of its solubility behavior. Furthermore, this guide presents a robust, step-by-step experimental protocol for the accurate determination of thermodynamic solubility, empowering researchers to generate precise data for their specific applications. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the behavior of a compound throughout the drug discovery and development pipeline.[1] Poor solubility can significantly hinder absorption, leading to low bioavailability and unpredictable in vivo performance.[2] Consequently, a thorough understanding of a compound's solubility in various solvent systems is paramount for lead optimization, formulation development, and ensuring the reliability of in vitro assays.[2][3][4] This guide focuses on (2-(Thiophen-2-yl)pyridin-4-yl)methanamine, a molecule of interest due to its heterocyclic scaffold, which is common in medicinal chemistry.

Molecular Structure and Physicochemical Analysis

To predict the solubility of (2-(Thiophen-2-yl)pyridin-4-yl)methanamine, a thorough analysis of its structural features is essential. The molecule is comprised of three key functional groups: a thiophene ring, a pyridine ring, and a methanamine group.

Figure 1: Structure of (2-(Thiophen-2-yl)pyridin-4-yl)methanamine.

Polarity and Hydrogen Bonding Capabilities

-

Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor.[5][6] This nitrogen also imparts a dipole moment to the ring, increasing its polarity compared to benzene.[6]

-

Thiophene Ring: Thiophene is an aromatic heterocycle with low polarity.[7][8] The sulfur atom's lone pairs are involved in the aromatic system, making it a very weak hydrogen bond acceptor.[9] For practical purposes, its contribution to hydrogen bonding is minimal.

-

Methanamine Group (-CH₂NH₂): This primary amine group is a key contributor to the molecule's polarity. The N-H bonds allow it to act as a hydrogen bond donor , while the nitrogen's lone pair makes it a hydrogen bond acceptor .

Overall Assessment: The combination of a hydrogen bond accepting pyridine ring and a hydrogen bond donating/accepting methanamine group suggests that (2-(Thiophen-2-yl)pyridin-4-yl)methanamine is a polar molecule . Its solubility will be significantly influenced by its ability to form hydrogen bonds with solvent molecules.

Basicity and Estimated pKa

The methanamine group and the pyridine nitrogen are both basic centers. The pKa of the conjugate acid of pyridine is approximately 5.25.[6] The pKa of protonated 4-(aminomethyl)pyridine is expected to be higher due to the electron-donating nature of the aminomethyl group. Based on data for similar compounds, the pKa of the aminomethyl group is likely in the range of 8-9, while the pyridine nitrogen's pKa will be around 5-6. Therefore, the molecule will be protonated in acidic conditions, which would significantly increase its solubility in polar protic solvents.

Predicted Solubility Profile

Based on the "like dissolves like" principle, the solubility of (2-(Thiophen-2-yl)pyridin-4-yl)methanamine is predicted to be highest in polar organic solvents, particularly those that can participate in hydrogen bonding.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | These solvents can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions with the pyridine and methanamine groups of the solute. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the N-H protons of the methanamine group. DMSO and DMF are particularly good at dissolving a wide range of compounds. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | The lack of polarity and hydrogen bonding capability in these solvents will result in weak interactions with the polar functional groups of the solute. The aromatic character of the thiophene and pyridine rings may provide some limited solubility in toluene. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive solubility data, an experimental determination is necessary. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility.[10][11][12]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique (e.g., HPLC-UV).[2][10]

Figure 2: Workflow for the Shake-Flask Solubility Assay.

Materials and Equipment

-

(2-(Thiophen-2-yl)pyridin-4-yl)methanamine (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and appropriate glassware for standard preparation

Step-by-Step Procedure

-

Preparation of Vials:

-

Add an excess amount of (2-(Thiophen-2-yl)pyridin-4-yl)methanamine to a series of glass vials. A visual excess of solid should be present throughout the experiment.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined time to ensure equilibrium is reached (typically 24 to 48 hours).[12] The time to reach equilibrium can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.[11]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Separate the saturated solution from the solid by either:

-

Centrifugation: Centrifuge the vials at high speed and collect the clear supernatant.

-

Filtration: Use a syringe to draw the solution and pass it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial.

-

-

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Dilute the filtered supernatant from the solubility experiment with the same solvent to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC-UV. A reversed-phase C18 column is often a good starting point.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

Conclusion

References

- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Quora. (2018). Does hydrogen bond exist in pyridine molecules?.

- BioDuro. (n.d.). ADME Solubility Assay.

- SlideShare. (n.d.). BCS Guideline for solubility and Dissolution.pptx.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from the Dissolution Technologies website.

- World Health Organization. (n.d.). Annex 4.

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination.

- Quora. (2017). How do you perform the shake flask method to determine solubility?.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from the Master Organic Chemistry website.

- ChemicalBook. (n.d.). 4-(BOC-AMINOMETHYL)PYRIDINE CAS#: 111080-65-0.

- Scribd. (n.d.). Dielectric Constants of Common Solvents.

- Wikipedia. (n.d.). Pyridine.

- Journal of the Chemical Society, Faraday Transactions. (n.d.). HCl Does thiophene act as an aromatic π-type electron donor or an n-type electron donor in hydrogen-bond formation?. Retrieved from the Royal Society of Chemistry website.

- MDPI. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.

- PubMed. (2007). Hydrogen bonding interactions of pyridine+ with water: stepwise solvation of distonic cations*.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

- University of Minnesota. (2022). Properties of Common Organic Solvents. Retrieved from the University of Minnesota website.

- UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from the UCLA Department of Chemistry and Biochemistry website.

- Roald Hoffmann Group, Cornell University. (n.d.). Hydrogen Bonding in Pyridine.

- PubChem. (n.d.). Thiophene.

- ResearchGate. (2025). Hydrogen Bonding Interactions of Pyridine •+ with Water: Stepwise Solvation of Distonic Cations.

- Longdom Publishing. (n.d.). Thiophene: An Overview of Its Properties.

- PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.

- Wikipedia. (n.d.). Thiophene.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thiophene - Wikipedia [en.wikipedia.org]

- 9. Rotational spectrum of thiophene···HCl Does thiophene act as an aromatic π-type electron donor or an n-type electron donor in hydrogen-bond formation? - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

Suppliers and price of (2-(Thiophen-2-yl)pyridin-4-yl)methanamine building block

An In-Depth Technical Guide to the Heterocyclic Building Block: (2-(Thiophen-2-yl)pyridin-4-yl)methanamine

Abstract

This technical guide provides a comprehensive overview of the chemical building block (2-(Thiophen-2-yl)pyridin-4-yl)methanamine (CAS No. 1092620-88-7). Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's commercial availability, plausible synthetic strategies, and its significant potential in the design of novel therapeutics. The thiophene-pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide offers expert insights into the rationale behind synthetic choices and the strategic application of this versatile amine in developing next-generation pharmaceutical agents.

Introduction: A Privileged Scaffold in Medicinal Chemistry

(2-(Thiophen-2-yl)pyridin-4-yl)methanamine is a heterocyclic compound featuring a pyridine ring linked to a thiophene ring, with a reactive primary aminomethyl group at the 4-position of the pyridine. This structural motif is of high interest in drug discovery. Thiophene-containing compounds are known for their diverse pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic properties.[1] The combination with a pyridine ring, another key heterocycle in many approved drugs, creates a scaffold that can be readily modified to optimize interactions with biological targets.[2][3] The primary amine serves as a critical chemical handle, allowing for the straightforward introduction of various functional groups to explore structure-activity relationships (SAR).

Key Molecular Features:

-

IUPAC Name: (2-(Thiophen-2-yl)pyridin-4-yl)methanamine

-

CAS Number: 1092620-88-7

-

Molecular Formula: C₁₀H₁₀N₂S

-

Molecular Weight: 190.27 g/mol

Commercial Availability and Sourcing

While the free base form is not widely listed, the more stable dihydrochloride salt is available from specialized chemical suppliers. The salt form often enhances shelf-life and improves solubility in polar solvents, making it a preferred choice for long-term storage and reaction setup.

| Supplier | Product Name | CAS Number | Purity | Quantity | Price |

| BLD Pharm | [2-(thiophen-2-yl)pyridin-4-yl]methanamine dihydrochloride[4] | 1092620-88-7 | >97% | Inquire | Upon Request |

Note: Pricing and availability are subject to change. It is recommended to contact the supplier directly for a formal quotation.

Synthetic Strategy and Mechanistic Rationale

Although (2-(Thiophen-2-yl)pyridin-4-yl)methanamine is commercially available, understanding its synthesis is crucial for researchers who may wish to produce it in-house or create novel analogs. A robust and logical synthetic approach involves a palladium-catalyzed cross-coupling reaction followed by the reduction of a nitrile.

Proposed Synthetic Workflow

A plausible two-step synthesis is outlined below. This approach is favored for its high efficiency, functional group tolerance, and the ready availability of starting materials.

-

Step 1: Suzuki Cross-Coupling. The core bi-heterocyclic scaffold is constructed by coupling 2-bromopyridine-4-carbonitrile with thiophene-2-boronic acid. The Suzuki reaction is an excellent choice due to its mild reaction conditions and tolerance of the nitrile functional group, which is essential for the subsequent step. A palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate are standard for this transformation.

-

Step 2: Nitrile Reduction. The aminomethyl group is installed by reducing the nitrile. A variety of reducing agents can accomplish this, but catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium on Carbon catalyst) is a clean and effective method. This avoids the use of stoichiometric metal hydride reagents, simplifying the workup process.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(Thiophen-2-yl)pyridine-4-carbonitrile

-

To a degassed solution of 1,4-dioxane and water (4:1), add 2-bromopyridine-4-carbonitrile (1.0 eq), thiophene-2-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Bubble argon through the mixture for 15 minutes to ensure an inert atmosphere.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate nitrile.

Step 2: Synthesis of (2-(Thiophen-2-yl)pyridin-4-yl)methanamine

-

Dissolve the 2-(thiophen-2-yl)pyridine-4-carbonitrile intermediate (1.0 eq) in ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of Raney Nickel (approx. 10% w/w) as a slurry.

-

Pressurize the vessel with hydrogen gas (50-100 psi).

-

Stir the mixture vigorously at room temperature for 16-24 hours.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the desired primary amine. The product can be converted to its hydrochloride salt for improved stability if desired.

Applications in Drug Discovery

The thiophene-pyridine core is a validated pharmacophore in numerous therapeutic areas. Its value lies in its ability to engage in various non-covalent interactions within protein active sites, including hydrogen bonding (via the pyridine nitrogen) and hydrophobic/pi-stacking interactions (via the aromatic rings). The aminomethyl substituent provides a vector for growth, allowing chemists to append larger, more complex functionalities to probe target binding pockets and optimize pharmacokinetic properties.

Reported activities for related thiophene-pyridine scaffolds include:

-

Anticancer Agents: Derivatives have been designed as potential inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical in tumor growth and angiogenesis.[3]

-

Anti-inflammatory Agents: The scaffold has been incorporated into molecules targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[5][6]

-

Fungicidal Compounds: N-(thiophen-2-yl) nicotinamide derivatives have shown potent activity against agricultural fungal pathogens, highlighting the broad utility of this chemical class.[2]

References

-

Organic Syntheses. 4-ACETYLPYRIDINE. [Link]

-

Reagentia. N-methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine (1 x 1 g). [Link]

-

El-Gamal, M.I., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

-

Wang, X., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]

-

Abdel-Aziz, M., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances. [Link]

-

Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. [Link]

-

Alshehri, A. A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology. [Link]

-

Alshehri, A. A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. ResearchGate. [Link]

-

Oakwood Chemical. Dimethyl(pyridin-4-ylmethyl)amine. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [2-(thiophen-2-yl)pyridin-4-yl]methanamine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Using (2-(Thiophen-2-yl)pyridin-4-yl)methanamine as a bidentate ligand precursor

Application Note: Strategic Utilization of (2-(Thiophen-2-yl)pyridin-4-yl)methanamine as a Bifunctional Cyclometalating Precursor

Executive Summary

(2-(Thiophen-2-yl)pyridin-4-yl)methanamine is a specialized heteroaromatic ligand precursor designed for the synthesis of phosphorescent transition metal complexes (specifically Iridium(III) and Platinum(II)).

Unlike standard 2-phenylpyridine (ppy) ligands, this molecule offers two distinct advantages:

-

Photophysical Tuning: The thiophene moiety lowers the HOMO-LUMO gap, typically inducing a red-shift in emission compared to phenyl analogs, making it ideal for deep-red OLEDs or biological imaging in the optical window.

-

Bio-Orthogonal Handle: The pendant methanamine (

) group at the 4-position serves as a non-coordinating "handle" for bioconjugation (e.g., to antibodies, peptides, or silica nanoparticles) without disrupting the metal coordination sphere.

This guide details the protocols for handling, coordinating, and utilizing this ligand, with a specific focus on preventing amine-interference during metal complexation.

Chemical Architecture & Logic

The molecule functions as a C^N cyclometalating ligand . Upon coordination with a metal (M), it forms a five-membered chelate ring via the pyridine nitrogen and the thiophene carbon (C3), accompanied by the loss of a proton (C-H activation).

| Component | Function | Critical Consideration |

| Pyridine Ring | Primary neutral donor (N-donor). | Electron-withdrawing substituents at C4 (like the amine tether) can stabilize the HOMO. |

| Thiophene Ring | Anionic carbon donor (C-donor). | Cyclometalates at the 3-position. Sulfur atom does not bind; it remains in the ring structure. |

| Methanamine | Bioconjugation tether. | RISK: The free amine is a potent ligand. If unprotected during complexation, it will bind the metal, preventing cyclometalation. |

Pre-Complexation Protocol: Ligand Preparation

Context: If you synthesize this ligand in-house or purchase it, it often exists as a hydrochloride salt or a free amine. For successful organometallic synthesis, the amine must be protected prior to reaction with metal salts (e.g.,

Workflow: The "Boc-First" Strategy

Why? Reacting free amine ligands with Iridium leads to intractable mixtures of coordination isomers. We use a Boc (tert-butyloxycarbonyl) protecting group to mask the amine, forcing the metal to bind only the C^N core.

Step-by-Step Protection:

-

Dissolution: Dissolve 1.0 eq of (2-(Thiophen-2-yl)pyridin-4-yl)methanamine in dry Dichloromethane (DCM).

-

Base Addition: Add 1.5 eq of Triethylamine (

) to scavenge protons. -

Protection: Add 1.1 eq of Di-tert-butyl dicarbonate (

) dropwise at 0°C. -

Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Disappearance of polar free amine).

-

Workup: Wash with water, dry over

, and concentrate. -

Result: You now have Ligand-Boc . Use this for Section 4.

Protocol: Iridium(III) Cyclometalation (The Nonoyama Route)

This protocol generates the Chloro-Bridged Dimer, the universal intermediate for all subsequent applications.

Reagents:

-

Ligand-Boc (from Section 3).

- (Iridium trichloride hydrate).

-

2-Ethoxyethanol and Deionized Water (3:1 ratio).

Procedure:

-

Setup: In a round-bottom flask, suspend

(1.0 eq) and Ligand-Boc (2.2 eq) in the 2-Ethoxyethanol/Water mixture (concentration ~0.05 M with respect to Ir). -

Degassing: Bubble Nitrogen or Argon through the solution for 20 minutes. Oxygen is the enemy of cyclometalation.

-

Reflux: Heat the mixture to 110°C (reflux) for 18–24 hours.

-

Observation: The solution will darken, and a precipitate (usually yellow/orange/red depending on the thiophene effect) will form.

-

-

Isolation: Cool to room temperature. Add water to force precipitation.

-

Filtration: Filter the solid. Wash copiously with water (to remove unreacted Ir) and cold methanol (to remove excess ligand).

-

Yield: The solid is the dimer:

.

QC Check (1H NMR):

-

Look for the disappearance of the Thiophene C3-proton (typically around 7.0–7.5 ppm in the free ligand).

-

Verify the Boc peak (singlet ~1.4 ppm) is intact.

Protocol: Conversion to Active Biolabel

Now that the metal is secured in the C^N core, we convert the dimer to a monomeric complex and expose the amine for bioconjugation.

Step A: Cleavage of Dimer (Monomerization)

-

Suspend the Dimer in DCM/Methanol (1:1).

-

Add 2.2 eq of an ancillary ligand (e.g., 2,2'-bipyridine or picolinic acid).

-

Reflux for 6 hours. The suspension should clear as the cationic/neutral monomer forms.

-

Precipitate with

(if cationic) or evaporate (if neutral).

Step B: Deprotection (The "Reveal")

-

Dissolve the complex in minimal DCM.

-

Add Trifluoroacetic acid (TFA) (20% v/v). Stir for 1 hour at RT.

-

Caution: The solution color may shift slightly due to pH changes.

-

Remove solvent/TFA under vacuum. Neutralize with weak base wash if necessary.

-

Final Product:

—Ready for conjugation.

Visualization of Workflows

Diagram 1: Synthesis & Coordination Logic

Caption: Step-by-step workflow ensuring the amine handle does not interfere with the critical metal coordination step.

Diagram 2: Bioconjugation Mechanism

Caption: The primary amine on the ligand attacks NHS-esters on proteins, forming a stable amide linkage.

Troubleshooting & Diagnostics

| Symptom | Probable Cause | Corrective Action |

| Black Precipitate during Complexation | Decomposition of Ir ("Iridium Black"). | Oxygen leak. Ensure rigorous degassing. Lower temperature to 100°C. |

| Mixture of Isomers (NMR) | Free amine interference. | Ensure 100% Boc-protection before mixing with IrCl3. |

| Low Luminescence | Quenching by free amine (PET mechanism). | Protonate the amine (low pH) or conjugate it immediately. Free amines can quench Ir(III) excited states via electron transfer. |

| Insolubility of Dimer | Dimer is highly hydrophobic. | Do not try to dissolve in pure Methanol. Use DCM or Chloroform for analysis. |

References

-

Nonoyama, M. (1974). "Chelating behavior of 2-(2-thienyl)pyridine and 2-(2-thienyl)quinoline." Bulletin of the Chemical Society of Japan. (Foundational text on Thiophene-Pyridine cyclometalation). Link

-

Lamansky, S., et al. (2001). "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry. (The "Bible" of Iridium dimer synthesis). Link

-

Lo, K. K., et al. (2010). "Luminescent Iridium(III) Polypyridine Complexes as Biomolecular Probes." Coordination Chemistry Reviews. (Review of amine-functionalized Ir complexes for bio-imaging). Link

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard protocols for NHS-Amine coupling). Link

Improving yield of (2-(Thiophen-2-yl)pyridin-4-yl)methanamine synthesis

Technical Support Ticket #8492: Yield Optimization for (2-(Thiophen-2-yl)pyridin-4-yl)methanamine

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of (2-(thiophen-2-yl)pyridin-4-yl)methanamine presents a classic "heteroatom trap."[1] You are likely experiencing low yields due to two distinct mechanisms: catalyst poisoning by the thiophene sulfur during hydrogenation and protodeboronation during the Suzuki coupling.[1]

This guide moves away from generic protocols and implements a Ligand-Controlled Suzuki Coupling followed by a Non-Catalytic Hydride Reduction . This bypasses the sulfur-poisoning modes of failure inherent in standard Pd/C hydrogenations.[1]

Module 1: The C-C Bond Formation (Suzuki Coupling)

The Problem: The electron-deficient pyridine ring makes oxidative addition difficult, while the thiophene boron species is prone to protodeboronation (hydrolysis of the C-B bond) before coupling occurs.[1]

Optimized Protocol:

We recommend switching from standard

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 2-Chloroisonicotinonitrile | 1.0 | Electrophile | The chloride is preferred over bromide for cost; requires active catalyst.[1] |

| 2-Thienylboronic acid | 1.3 | Nucleophile | Excess required to account for protodeboronation.[1] |

| 0.03 | Catalyst | Robust against sulfur poisoning.[1] Alternative: | |

| 3.0 | Base | High concentration accelerates transmetallation. | |

| 1,4-Dioxane | [0.2 M] | Solvent | High boiling point, excellent solubility for biaryls.[1] |

Step-by-Step Workflow

-

Degassing (Critical): Sparge the 1,4-dioxane with Argon for 20 minutes before adding reagents. Oxygen causes rapid homocoupling of the thiophene boronic acid.

-

Addition: Add the nitrile, boronic acid, and base.[3] Add the catalyst last under a positive stream of Argon.

-

Reaction: Heat to 90°C for 4–6 hours.

-

Workup: Filter through a Celite pad to remove Pd black.[1] Partition between EtOAc and water.[1][3] Wash organic layer with brine.[1]

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The nitrile intermediate is stable and non-polar.

Module 2: The Nitrile Reduction (The Yield Killer)

The Problem: Standard catalytic hydrogenation (

The Solution: Use Borane-Tetrahydrofuran (

Optimized Protocol

-

Setup: Flame-dry a round-bottom flask under

. Anhydrous conditions are non-negotiable. -

Dissolution: Dissolve the nitrile intermediate (from Module 1) in anhydrous THF [0.1 M]. Cool to 0°C .[1]

-

Reduction: Add

(1.0 M solution, 3.0 equiv) dropwise via syringe.[1]-

Note: Gas evolution (

) will occur if moisture is present.[1]

-

-

Reflux: Warm to room temperature, then heat to reflux (66°C) for 2–3 hours.

-

The "Double Quench" (Critical for Yield):

-

Cool to 0°C. Carefully add MeOH (excess) to quench unreacted borane.[1]

-

Crucial Step: The amine is currently trapped as a boron complex. You must break this complex. Add 6M HCl (approx. 5 equiv) and reflux for 1 hour.

-

-

Isolation:

Module 3: Purification & Storage

The target amine is "sticky" on silica due to the pyridine nitrogen and the primary amine interacting with silanols.

-

Method A (Flash Column): Use DCM:MeOH:

(90:9:1).[1] The ammonia competes for silica sites, allowing your product to elute. -

Method B (Salt Formation - Recommended):

Visual Troubleshooting Logic

Figure 1: Decision tree for diagnosing yield loss at specific synthetic stages.

FAQ: Technical Troubleshooting

Q1: My Suzuki reaction turns black immediately, and conversion stops. Why? A: "Pd Black" precipitation indicates ligand dissociation.[1] The thiophene sulfur is likely displacing your phosphine ligands.

-

Fix: Switch to SPhos or XPhos ligands (or precatalysts like XPhos-Pd-G2).[1] These are bulky enough to prevent sulfur coordination [1].

Q2: During the reduction workup, I lose mass. The organic layer is empty. A: The target is a polar primary amine. If you extract with Ether or Hexane, it will stay in the aqueous layer.

-

Fix: Use DCM (Dichloromethane) or Chloroform for extraction.[1] Ensure the aqueous phase is pH > 12 before extraction to ensure the amine is fully deprotonated.

Q3: Can I use

Q4: The product spots streak badly on TLC. A: This is typical for amines.[1]

-

Fix: Pre-soak your TLC plate in 5% Triethylamine/Hexane, or add 1%

to your eluent system.

References

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides.[1] Journal of the American Chemical Society.[6]

-

Brown, H. C., & Choi, Y. M. (1981). Selective reductions. 27. Reaction of borane in tetrahydrofuran with organic compounds containing representative functional groups. Journal of the American Chemical Society.[6]

-

BenchChem Technical Data. (2025). Preventing Catalyst Deactivation in Cross-Coupling Reactions of Pyrimidines.

-

Organic Chemistry Portal. (2024).[1] Reduction of Nitriles to Amines.

Sources

- 1. Pyridin-2-yl(thiophen-3-yl)methanamine () for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Technical Support Center: Managing the Hygroscopic Nature of Pyridine-Methanamine Salts

Welcome to the technical support center for handling pyridine-methanamine salts. As a class of compounds pivotal in the synthesis of novel therapeutics, particularly in the development of MmpL3 inhibitors for tuberculosis and other pharmaceuticals, their effective use is paramount.[1][2][3] A significant challenge researchers face is their hygroscopic nature—the tendency to readily absorb moisture from the atmosphere.[4] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

Q1: What is hygroscopicity and why are my pyridine-methanamine salts so susceptible to it?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[5] Pyridine-methanamine salts, which consist of a protonated pyridine-methanamine cation and a counter-anion (e.g., chloride, bromide), are particularly prone to this phenomenon. The primary reason lies in the strong potential for hydrogen bonding. The N-H group on the protonated amine and the pyridine ring nitrogen can form strong hydrogen bonds with water molecules.[6] This interaction is often so favorable that the salt will continue to absorb water until it becomes visibly wet or even dissolves completely, a process known as deliquescence.[4] This can lead to significant experimental errors if not properly managed.

Q2: What are the specific experimental consequences of failing to control moisture absorption?

A2: Ignoring the hygroscopic nature of these salts can have cascading negative effects on your research, compromising both data quality and resource allocation. Key consequences include:

-

Inaccurate Stoichiometry: The most immediate problem is inaccurate weighing.[5] The mass measured on the balance will be a combination of your salt and an unknown amount of water, leading to lower-than-calculated molar amounts in your reaction, affecting yields and reproducibility.

-

Reaction Failure or Byproduct Formation: Water is a nucleophile and can participate in or inhibit desired chemical transformations. In reactions requiring anhydrous conditions, such as those involving organometallics or other water-sensitive reagents, trace amounts of water from the hygroscopic salt can quench the reagents or lead to unwanted side products like 2-hydroxypyridine.[7][8]

-

Degradation of the Compound: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of the salt over time.[5]

-

Physical State Alteration: Moisture absorption can cause the crystalline salt to cake, clump, or liquefy, making it difficult to handle, transfer, and accurately dispense.[5][]

Part 2: Core Laboratory Procedures - Storage and Weighing

Q3: What is the definitive best practice for storing pyridine-methanamine salts to maintain their integrity?

A3: Proper storage is the first line of defense. Upon receiving or synthesizing a new batch, adhere to the following hierarchy of storage methods:

-

Primary Container: Always keep the salt in a tightly sealed, airtight container. The original manufacturer's bottle is often suitable. For laboratory-synthesized batches, use a vial with a PTFE-lined cap.

-

Secondary Containment (Desiccator): Place the primary container inside a desiccator.[5] A desiccator provides a low-humidity environment maintained by a drying agent (desiccant) like anhydrous calcium sulfate (Drierite®), silica gel, or molecular sieves. Ensure the desiccant is active (e.g., blue for indicating silica gel).

-

Inert Atmosphere (Glove Box/Bag): For highly sensitive experiments or extremely hygroscopic salts, the gold standard is storage inside a glove box or glove bag filled with a dry, inert atmosphere like nitrogen or argon.[5][10] This provides the most rigorous protection against atmospheric moisture.

Always consult the Safety Data Sheet (SDS) for the specific salt for any compound-specific storage recommendations.[11]

Q4: I'm struggling with unstable readings on the analytical balance. What is the correct protocol for weighing a hygroscopic salt?

A4: This is a common and critical challenge. The key is to minimize the salt's exposure time to the ambient atmosphere. Weighing inside a glove box with controlled low humidity is the ideal method.[5][10] If a glove box is unavailable, the "weighing by difference" technique is highly effective.

Protocol 1: Weighing by Difference in a Standard Laboratory Environment

Objective: To accurately weigh a hygroscopic solid by minimizing its exposure to atmospheric moisture.

Materials:

-

Hygroscopic pyridine-methanamine salt in its storage container (e.g., a vial).

-

Spatula.

-

Reaction flask or vessel.

-

Analytical balance.

Procedure:

-

Place the sealed storage container containing the salt onto the analytical balance and record the mass to four decimal places (Mass 1).

-

Remove the container from the balance.

-

Working quickly, uncap the container and use a clean, dry spatula to transfer an approximate amount of the salt into your reaction vessel.[5][12]

-

Immediately and tightly reseal the storage container.

-

Place the sealed storage container back onto the same analytical balance and record the new, lower mass (Mass 2).

-

The exact mass of the salt transferred is the difference between the two measurements (Mass 1 - Mass 2). This method ensures that any moisture absorbed by the bulk material during the brief transfer does not affect the calculated mass of the dispensed portion.

Q5: Can you provide a workflow diagram for handling a new batch of a pyridine-methanamine salt?

A5: Certainly. This workflow outlines the decision-making process from receipt to experimental use, ensuring the compound's integrity is maintained throughout.

Part 3: Troubleshooting Common Experimental Problems

Q6: My reaction yields are inconsistent, and I suspect water is the culprit. How can I diagnose and solve this?

A6: Inconsistent yields are a classic symptom of uncontrolled moisture. Water can interfere in several ways: by reacting with your starting materials, quenching a catalyst, or altering the solubility profile of the reaction mixture.

Diagnostic Steps:

-

Run a Control Reaction: Use a freshly opened vial of the salt or a batch that has been rigorously dried (see Part 4) and compare the result to a reaction using the suspect batch.

-

Quantify Water Content: Use Karl Fischer titration (see Protocol 3) to determine the exact percentage of water in your salt. This quantitative data is invaluable.[13][14]

-

Re-evaluate Reagents and Solvents: Ensure all other reagents and solvents are truly anhydrous. Even "anhydrous" solvents from a bottle can absorb moisture over time if not stored properly.[15]

Troubleshooting Workflow:

Part 4: Advanced Techniques for Moisture Control and Analysis

Q7: How can I effectively dry a pyridine-methanamine salt that has absorbed significant moisture?

A7: Several methods can be used to dry a solid organic salt. The best choice depends on the salt's thermal stability and the equipment available. Always check the salt's melting point and decomposition temperature from its SDS before heating.[11]

| Drying Method | Principle | Advantages | Disadvantages | Best For |

| Vacuum Oven | Lowers the boiling point of water, allowing it to evaporate at a lower temperature.[7][15] | Gentle; effective for removing bulk and bound water. | Can be slow; requires a stable compound. | Thermally stable salts that are visibly wet. |

| High Vacuum Line (Schlenk Line) | Removes surface moisture at room temperature under high vacuum.[16] | No heating required; good for thermally sensitive compounds. | Less effective for removing strongly bound water (hydrates). | Drying slightly damp, free-flowing solids. |

| Desiccator (under vacuum) | Slow evaporation into a low-humidity environment maintained by a desiccant.[11] | Very gentle; simple setup. | Very slow; may not be sufficient for very wet samples. | Long-term storage and maintaining dryness. |

| Azeotropic Distillation | A solvent (e.g., toluene) that forms a low-boiling azeotrope with water is added and distilled off, co-evaporating the water.[17] | Fast and effective; can remove tightly bound water. | Requires the salt to be insoluble and stable in the hot solvent; requires an extra purification step to remove the azeotroping solvent. | Drying stubborn hydrates when other methods fail. |

Protocol 2: Drying a Hygroscopic Salt using a Vacuum Oven

Objective: To remove absorbed water from a thermally stable, hygroscopic salt.

Materials:

-

Hygroscopic salt.

-

Shallow glass dish (e.g., a crystallization dish).

-

Vacuum oven.

-

Vacuum pump with a cold trap.

Procedure:

-

Spread the hygroscopic salt in a thin layer in the shallow glass dish to maximize surface area.

-

Place the dish inside the vacuum oven.

-

Connect the oven to a vacuum pump (ensure a cold trap is in place to protect the pump).

-

Turn on the vacuum pump and allow the oven to reach a stable, low pressure (<10 mmHg).

-

Set the oven temperature to a value that is safe for your compound (e.g., 40-60 °C), ensuring it is well below its melting or decomposition point.

-

Dry the salt for several hours (e.g., 12-24 hours). The required time will vary.

-

To check for dryness, cool the oven, backfill with an inert gas (like nitrogen), and quickly weigh a small sample. Repeat the drying process for a few more hours and re-weigh. The salt is considered dry when its mass is constant between measurements.

-

Once dry, immediately transfer the salt to a desiccator for storage.

Q8: How can I get an exact measurement of the water content in my salt sample?

A8: The gold standard for water content determination is Karl Fischer (KF) titration.[13][14] This method is highly specific to water and can detect moisture levels from parts per million (ppm) to 100%. The technique is based on a redox reaction between iodine and sulfur dioxide in the presence of water.

Protocol 3: Water Content Determination by Karl Fischer Titration

Objective: To accurately quantify the percentage of water in a hygroscopic salt sample.

Materials:

-

Karl Fischer titrator (volumetric or coulometric).

-

Anhydrous methanol or other suitable solvent.

-

KF reagents.

-

Hygroscopic salt sample.

-

Airtight syringe or weighing boat for sample introduction.

Procedure:

-

System Preparation: Prepare the KF titrator according to the manufacturer's instructions. The titration vessel must be pre-titrated to a dry, stable endpoint to remove any ambient moisture.

-

Sample Preparation: Accurately weigh a suitable amount of the hygroscopic salt. This must be done quickly in a low-humidity environment or using an airtight weighing vessel to prevent moisture absorption during sample preparation.

-

Sample Introduction: Swiftly introduce the weighed sample into the KF titration vessel. Ensure the system is sealed immediately to prevent atmospheric moisture from entering.

-

Titration: Start the titration. The instrument will automatically add the KF reagent until all the water from the sample has been consumed, which is detected by an electrode.

-

Calculation: The instrument's software will use the volume of titrant used and the mass of the sample to calculate the water content, typically expressed as a weight percentage (w/w%). For lyophilized or highly sensitive samples, automated systems that use a gas-phase extraction principle can measure water content without ever exposing the sample to air.[18]

References

-

TutorChase. "How do you handle hygroscopic solutes in the lab?". TutorChase. Available at: [Link]

-

HepatoChem. "How do you handle hygroscopic salts?". HepatoChem. Available at: [Link]

-

Quora. "Hygroscopy: How is the hygroscopicity of a substance determined, chemically?". Quora. Available at: [Link]

-

University of Rochester, Department of Chemistry. "How To: Store Reagents". University of Rochester Chemistry. Available at: [Link]

-

Reddit. "Drying and Storing Hygroscopic Salts". r/chemistry. Available at: [Link]

-

ResearchGate. "How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?". ResearchGate. Available at: [Link]

-

Interactive Learning Paradigms, Incorporated. "The MSDS HyperGlossary: Hygroscopic". ILPI. Available at: [Link]

-

News-Medical.Net. "Moisture Analysis Techniques". News-Medical.Net. Available at: [Link]

-

Mettler Toledo. "Automated Water Content Determination of Hygroscopic Lyophilized Drugs". Mettler Toledo. Available at: [Link]

-

Sciencemadness.org. "drying the water out of hygroscopic crystals". Sciencemadness Discussion Board. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. "Drying Organic Solutions". CU Boulder Organic Chemistry. Available at: [Link]

-

University of Rochester, Department of Chemistry. "Tips & Tricks: Drying Methods". University of Rochester Chemistry. Available at: [Link]

-

JoVE. "Video: Preparing Anhydrous Reagents and Equipment". Journal of Visualized Experiments. Available at: [Link]

-

Chromatography Forum. "How to weigh a higroscopic substance". Chromatography Forum. Available at: [Link]

-

National Center for Biotechnology Information. "Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents". PubMed Central. Available at: [Link]

-

Auctores Publishing. "Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications". Auctores Journals. Available at: [Link]

-

National Center for Biotechnology Information. "Hydrogen bonding interactions of pyridine*+ with water: stepwise solvation of distonic cations". PubMed. Available at: [Link]

-

Royal Society of Chemistry. "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis". RSC Publishing. Available at: [Link]

Sources

- 1. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hydrogen bonding interactions of pyridine*+ with water: stepwise solvation of distonic cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Video: Preparing Anhydrous Reagents and Equipment [jove.com]

- 8. benchchem.com [benchchem.com]

- 10. hepatochem.com [hepatochem.com]

- 11. reddit.com [reddit.com]

- 12. tutorchase.com [tutorchase.com]

- 13. quora.com [quora.com]

- 14. news-medical.net [news-medical.net]

- 15. How To [chem.rochester.edu]

- 16. researchgate.net [researchgate.net]

- 17. Tips & Tricks [chem.rochester.edu]

- 18. mt.com [mt.com]

Comprehensive Safety and Handling Guide for (2-(Thiophen-2-yl)pyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis and Core Principles

(2-(Thiophen-2-yl)pyridin-4-yl)methanamine is a heterocyclic compound containing both a pyridine and a thiophene ring system. Aminopyridine derivatives are known for their potential toxicity, including neurotoxic effects, and can be readily absorbed through the skin.[1][2] Thiophene and its derivatives are often flammable, can cause skin and eye irritation, and may be harmful if inhaled.[3][4][5] Therefore, a multi-layered approach to personal protection and containment is essential to minimize all potential routes of exposure.

The foundational principle for handling this compound is exposure minimization . All procedures should be designed to prevent direct contact, inhalation of dust or aerosols, and accidental ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for all procedures involving (2-(Thiophen-2-yl)pyridin-4-yl)methanamine.

| PPE Category | Recommended Equipment | Rationale and Best Practices |

| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes of solutions and airborne particles. Standard safety glasses are insufficient.[1][6] |

| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | Aminopyridines can be absorbed through the skin.[1] Regularly inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating skin.[7] |

| Body Protection | A flame-resistant lab coat or a chemical-resistant apron. | Protects against incidental contact and contamination of personal clothing.[3] For larger quantities, a chemical-resistant suit may be necessary.[6] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter. | Recommended when handling the solid compound to prevent inhalation of dust, or if aerosols may be generated.[6][7] All work with the solid form should ideally be conducted in a certified chemical fume hood.[1][8] |

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for ensuring safety throughout the handling process.

Receiving and Storage

-

Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents.[4][9] The storage area should be clearly labeled with appropriate hazard warnings. For enhanced security, consider storing in a locked poison cabinet.[1][8]

Handling and Use

-

Controlled Environment: All handling of (2-(Thiophen-2-yl)pyridin-4-yl)methanamine, particularly in its solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][8]

-

Preventing Dust and Aerosols: Handle the solid material carefully to avoid generating dust.[6] When preparing solutions, add the solid to the solvent slowly to prevent splashing and aerosolization.

-

Grounding: For transfers of larger quantities, ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[4][5]

-

Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[7] Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

Spill Management

-

Evacuation: In the event of a spill, evacuate all non-essential personnel from the immediate area.[4]

-

Control: Remove all sources of ignition.[4]

-

Cleanup: Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[4][10] Do not use combustible materials like paper towels to absorb the initial spill.

-

Collection: Carefully collect the absorbed material and contaminated debris into a designated, labeled, and sealed hazardous waste container.[10]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[6]

Disposal Plan

All waste contaminated with (2-(Thiophen-2-yl)pyridin-4-yl)methanamine must be treated as hazardous waste.

-